Pyrazolo[1,5-a]pyridine-7-carboxylic acid amide
Description
Pyrazolo[1,5-a]pyridine-7-carboxylic acid amide is a heterocyclic compound characterized by a fused pyrazole-pyridine core with a carboxamide substituent at the 7-position. Its molecular formula is C₈H₆N₂O₂, with a molecular weight of 162.15 g/mol and a CAS number of 474432-62-7 . Key physicochemical properties include stability under dry, room-temperature storage conditions and moderate solubility in polar solvents .
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridine-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)7-3-1-2-6-4-5-10-11(6)7/h1-5H,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUWRUPDFQQBRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=NN2C(=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501286844 | |
| Record name | Pyrazolo[1,5-a]pyridine-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501286844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373223-82-5 | |
| Record name | Pyrazolo[1,5-a]pyridine-7-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyridine-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501286844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Synthetic Steps
| Step | Reaction Type | Description | Yield Range (%) |
|---|---|---|---|
| 1 | Formation of Pyrazolo Core | Condensation of 5-amino-3-methylpyrazole with diethyl malonate in sodium ethanolate base to form dihydroxy-pyrazolo heterocycle | ~89 |
| 2 | Chlorination | Treatment with phosphorus oxychloride to obtain 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | ~61 |
| 3 | Nucleophilic Substitution | Selective substitution of chlorine at C(7) with morpholine using potassium carbonate at room temperature | ~94 |
| 4 | Coupling Reactions | Buchwald–Hartwig amination or Suzuki coupling to introduce various substituents at C(5) or C(7) positions | 55–61 |
| 5 | Amidation and Cyclization | Formation of carboxylic acid amides via EDCI/HOBt-mediated coupling, followed by cyclization in acetic acid | 74–77 |
These steps culminate in the formation of this compound derivatives with good overall yields and purity.
Representative Synthetic Scheme
- Starting from 5-amino-3-methylpyrazole, the pyrazolo[1,5-a]pyrimidine core is constructed.
- Chlorination at positions 5 and 7 introduces reactive sites.
- Morpholine substitution at position 7 provides a key intermediate.
- Subsequent coupling reactions (Buchwald–Hartwig or Suzuki) install various functional groups.
- Amidation with carboxylic acids yields the final amide derivatives.
Advanced Synthetic Routes for Functionalized Derivatives
For more complex derivatives, such as those bearing indole or benzyl ether substituents, multi-step synthetic pathways have been developed.
Synthetic Highlights
- Ether Formation : Benzyl alcohol reacts with ethyl bromoacetate in the presence of sodium hydride to form benzyl ethers (~76% yield).
- Beta-Ketoester Formation : Reaction with acetonitrile under n-butyllithium conditions at −78 °C yields beta-ketoesters.
- Aminopyrazole Formation : Condensation with hydrazine produces aminopyrazole intermediates (~87% yield).
- Chlorination and Morpholine Substitution : Similar to the simpler route, chlorination followed by morpholine substitution yields key intermediates.
- Suzuki Coupling : Introduction of boronic acid derivatives, such as indole-4-boronic acid pinacol ester, achieves substitution with yields up to 83%.
- Deprotection and Oxidation : Hydrogenolysis removes benzyl protecting groups, and Dess–Martin periodinane oxidation converts primary alcohols to aldehydes (~78% yield).
- Reductive Amination : Final step involves reductive amination with cyclic amines to afford a library of amide derivatives with yields ranging from 25% to 93%.
Summary Table of Preparation Methods and Yields
| Synthetic Step | Reaction Type | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Pyrazolo Core Formation | Condensation | Aminopyrazole + Diethyl malonate, NaOEt | ~89 | Base-mediated cyclization |
| Chlorination | Electrophilic substitution | Phosphorus oxychloride | 38–61 | Introduces reactive chlorides |
| Morpholine Substitution | Nucleophilic substitution | Morpholine, K2CO3, room temp | 92–94 | Selective substitution at C(7) |
| Buchwald–Hartwig Coupling | C-N bond formation | Pd catalyst, appropriate amines | 54–61 | Introduces amine substituents |
| Suzuki Coupling | C-C bond formation | Pd catalyst, boronic acids/esters | 55–83 | Introduces aryl or heteroaryl groups |
| Amidation and Cyclization | Amide bond formation | EDCI, HOBt, carboxylic acids, acetic acid | 74–77 | Final amide formation and ring closure |
| Deprotection (Hydrogenolysis) | Removal of protecting groups | Pd/C, H2 | 66 | Benzyl ether removal |
| Oxidation (Dess–Martin reagent) | Alcohol to aldehyde | Dess–Martin periodinane | 78 | Key intermediate for reductive amination |
| Reductive Amination | Amine introduction | Cyclic amines, reducing agents | 25–93 | Diversifies amide derivatives |
Research Findings and Practical Considerations
- The selective substitution of the chlorine atom at the 7-position by morpholine is a critical step, yielding intermediates that are versatile for further functionalization.
- Buchwald–Hartwig and Suzuki coupling reactions are pivotal for introducing diverse substituents, allowing the synthesis of compound libraries with varied biological activities.
- Amidation using carbodiimide-mediated coupling (EDCI/HOBt) provides efficient access to carboxylic acid amides, including pyrazolo[1,5-a]pyridine-7-carboxylic acid amides, with good yields and purity.
- The use of protecting groups like benzyl ethers and their subsequent removal by hydrogenolysis enables the introduction of sensitive functional groups without degradation.
- Oxidation of primary alcohols to aldehydes via Dess–Martin periodinane is a mild and effective method, facilitating subsequent reductive amination steps for structural diversification.
Chemical Reactions Analysis
Synthetic Strategies via Cross-Dehydrogenative Coupling (CDC)
The core pyrazolo[1,5-a]pyridine scaffold is synthesized through oxidative CDC reactions between N-amino-2-iminopyridines and β-dicarbonyl compounds. Key parameters influencing yields include:
Table 1: Optimization of CDC Reaction Conditions for Pyrazolo[1,5-a]pyridine Formation
| Entry | Acid Equiv. | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | 2 (HOAc) | Air | 34 |
| 2 | 4 (HOAc) | Air | 52 |
| 3 | 6 (HOAc) | Air | 74 |
| 4 | 6 (HOAc) | O₂ | 94 |
Optimal conditions (Entry 4) use 6 equivalents of acetic acid under an oxygen atmosphere, achieving 94% yield of pyrazolo[1,5-a]pyridine derivatives. Oxygen drives the oxidative coupling, while acetic acid acts as both catalyst and proton source . Competing triazolo[1,5-a]pyridine by-products form in non-optimized conditions (e.g., DMF or excess HOAc) .
Amidation Reactions at the 7-Carboxylic Acid Position
Post-synthetic functionalization of pyrazolo[1,5-a]pyridine-7-carboxylic acid (10 ) involves coupling with primary amines. A representative protocol includes:
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Reagents : HATU, DIPEA, and DMF as solvent.
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Scope : Aryl and heteroaryl amines with electron-withdrawing/donating groups.
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Yield Range : 65–92% for diaryl-substituted amides (e.g., 6j ) .
Key Example :
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Substrate : 2-Methyl-5-methoxy-pyrazolo[1,5-a]pyridine-7-carboxylic acid.
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Amine : 4-(Trifluoromethoxy)benzylamine.
Functionalization via Electrophilic Aromatic Substitution
The pyrazolo[1,5-a]pyridine core undergoes regioselective modifications:
Halogenation and Nitration
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Halogenation : N-Halosuccinimides (NXS) at position 3 under microwave (MW) irradiation (20 min, RT), yielding 3-chloro/bromo derivatives (142a–i ) in 85–92% .
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Nitration : Nitronium tetrafluoroborate (NO₂BF₄) in dichloromethane, producing 3-nitro derivatives (143a–d ) without aryl-ring nitration .
Formylation
Vilsmeier-Haack conditions (POCl₃/DMF) introduce a formyl group at position 3, yielding aldehydes (135a–k ) in 70–89% . Electron-rich substrates (e.g., thiophene derivatives) show higher yields due to enhanced nucleophilicity at C3.
Pd-Catalyzed Cross-Coupling Reactions
7-Alkynylpyrazolo[1,5-a]pyridines (28a–t ) undergo Sonogashira and Suzuki-Miyaura couplings:
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Substrates : 7-Ethynyl derivatives with aryl/heteroaryl halides.
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Conditions : Pd(PPh₃)₄, CuI, and Et₃N in THF.
Example :
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Substrate : 7-Ethynyl-2,6-diphenylpyrazolo[1,5-a]pyridine.
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Coupling Partner : 4-Iodotoluene.
By-product Control and Reaction Optimization
Competitive triazolo[1,5-a]pyridine formation is mitigated by:
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Limiting acetic acid to 6 equivalents.
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Avoiding Brønsted acids (e.g., p-TSA, TFA), which promote side reactions .
Recent Methodological Advances
Scientific Research Applications
Kinase Inhibition
One of the primary applications of pyrazolo[1,5-a]pyridine-7-carboxylic acid amide is its function as a kinase inhibitor. Research indicates that derivatives of this compound can inhibit AXL and c-MET kinases, which are implicated in various cancers and other diseases. The inhibition of these kinases can lead to the suppression of tumor growth and metastasis, making it a promising candidate for cancer therapeutics.
Case Study: AXL and c-MET Kinase Inhibition
- Study Reference : US20180148447A1 describes the synthesis and evaluation of pyrazolo[1,5-a]pyridine derivatives as effective inhibitors of AXL and c-MET kinases.
- Findings : The study demonstrated that these compounds exhibit potent inhibitory activity, suggesting their potential use in targeted cancer therapies .
Neurological Applications
Recent studies have highlighted the potential of this compound in treating neurological disorders. Specifically, it has been investigated for its ability to reverse cognitive deficits associated with certain neurotoxic agents.
Case Study: Cognitive Deficits Reversal
- Research Insight : A study published in the Chemical & Pharmaceutical Bulletin reported that specific pyrazolo derivatives could reverse deficits in episodic memory caused by MK-801, an NMDA receptor antagonist .
- Implication : This suggests that such compounds may offer therapeutic benefits for conditions like schizophrenia or Alzheimer's disease.
Synthetic Methodologies
The compound also plays a crucial role in synthetic organic chemistry. It serves as a building block for synthesizing more complex pyrazolo derivatives and other heterocycles.
Synthetic Strategy
- Research Publication : An efficient synthetic method for producing uniquely substituted pyrazolo[1,5-a]pyridine derivatives has been documented .
- Application : These methods facilitate the development of new compounds with tailored biological activities, enhancing drug discovery efforts.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyridine-7-carboxylic acid amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of anticancer activity, it may inhibit protein kinases or other signaling molecules involved in cell proliferation and survival .
Comparison with Similar Compounds
Table 1. Binding Affinities of Selected Triazolo[1,5-a]pyridine Derivatives
| Compound | A₂a Ki (nM) | A₁ Ki (nM) | Selectivity (A₂a/A₁) |
|---|---|---|---|
| Derivative 21a | 23 | 4200 | 183 |
| Derivative 21b | 45 | 6800 | 151 |
In contrast, pyrazolo[1,5-a]pyridine-7-carboxylic acid amides lack significant adenosine receptor activity but show promise in other therapeutic areas, such as oncology .
Pyrazolo[1,5-a]pyrimidine Carboxamides
Pyrazolo[1,5-a]pyrimidine-3-carboxamides (e.g., 7-amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide) differ in their fused pyrimidine ring instead of pyridine. These compounds are synthesized via cycloaddition reactions and exhibit anti-proliferative activity against cancer cell lines, with IC₅₀ values in the low micromolar range .
Substituent-Modified Pyrazolo[1,5-a]pyridine Derivatives
- 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines: These derivatives, bearing a tetrazole ring, act as potent CK2 inhibitors (IC₅₀ < 50 nM), highlighting the impact of electronegative substituents on kinase selectivity .
Table 2. Key Properties of Pyrazolo[1,5-a]pyridine-7-carboxylic Acid Amide and Analogs
| Compound | Molecular Formula | Molecular Weight | Hazard Statements |
|---|---|---|---|
| Pyrazolo[1,5-a]pyridine-7-carboxamide | C₈H₆N₂O₂ | 162.15 | H302 (oral toxicity) |
| [1,2,3]Triazolo[1,5-a]pyridine-7-acid | C₇H₅N₃O₂ | 163.13 | H315 (skin irritation) |
| 7-Methoxypyrazolo[1,5-a]pyridine-3-acid | C₉H₈N₂O₃ | 192.17 | H319 (eye irritation) |
Pyrazolo[1,5-a]pyridine-7-carboxamide has a lower molecular weight and fewer safety hazards compared to methoxy-substituted analogs, which require stricter handling precautions .
Biological Activity
Pyrazolo[1,5-a]pyridine-7-carboxylic acid amide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antituberculosis properties, anticancer potential, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 161.16 g/mol. The compound features a carboxylic acid group at the 7-position, which is crucial for its reactivity and biological interactions. Its predicted density is about 1.41 g/cm³, and it has a pKa value around 13.29, indicating its acidic nature.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to active or allosteric sites, thus blocking substrate access or altering enzyme conformation. Notably, it may inhibit protein kinases involved in cell proliferation and survival, making it a candidate for anticancer therapy .
Antituberculosis Activity
Research indicates that derivatives of this compound exhibit significant in vitro activity against drug-resistant strains of Mycobacterium tuberculosis (M.tb). The mechanism of action involves the inhibition of bacterial enzymes essential for survival, which may include ATP synthase and other critical pathways .
Case Studies
- In Vitro Studies : A series of analogs were synthesized and tested against M.tb strains. Compounds showed minimum inhibitory concentrations (MICs) as low as 0.002 μg/mL against drug-susceptive strains and comparable efficacy against resistant strains .
- Structure-Activity Relationship (SAR) : SAR studies revealed that specific substitutions on the pyrazolo ring significantly enhance biological activity. For instance, compounds with 3-(4-fluoro)phenyl groups exhibited superior antimycobacterial properties compared to others .
Anticancer Activity
Pyrazolo[1,5-a]pyridine derivatives have also been evaluated for their anticancer properties. They have shown promise as selective inhibitors of CK2 kinase, which plays a vital role in cancer cell proliferation and survival.
Research Findings
- Selectivity and Potency : In vitro studies demonstrated that certain derivatives possess potent inhibitory effects on CK2 with IC50 values around 8 nM for CK2α. This selectivity was confirmed through screening against a panel of kinases .
- Cytotoxicity : The compounds exhibited low cytotoxicity across various cancer cell lines, indicating a favorable therapeutic index for potential cancer treatments .
Anti-inflammatory Activity
In addition to their antibacterial and anticancer effects, pyrazolo[1,5-a]pyridine derivatives have been investigated for anti-inflammatory properties.
Biological Evaluation
Studies showed that these compounds can inhibit pro-inflammatory pathways effectively. For example, certain derivatives displayed IC50 values below 50 μM in inhibiting NF-κB/AP-1 reporter activity induced by lipopolysaccharides (LPS) .
Summary of Biological Activities
| Activity Type | Key Findings | MIC/IC50 Values |
|---|---|---|
| Antituberculosis | Effective against drug-resistant M.tb | MIC < 0.002 μg/mL |
| Anticancer | Selective CK2 inhibitors | IC50 ~ 8 nM |
| Anti-inflammatory | Inhibition of NF-κB/AP-1 activation | IC50 < 50 μM |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Pyrazolo[1,5-a]pyridine-7-carboxylic acid amide derivatives?
- Methodological Answer : The synthesis typically involves converting ester intermediates to amides via nucleophilic substitution. For example, methylaluminoxane pre-mixed with amines reacts with esters in dioxane at 90°C for 48–96 hours, yielding amides with up to 70% efficiency . Alternative routes include condensation reactions between enaminones and pyrazolo precursors in pyridine, followed by acidification and crystallization .
Q. What spectroscopic methods confirm the structural integrity of Pyrazolo[1,5-a]pyridine-7-carboxylic acid amides?
- Methodological Answer : Characterization relies on multi-nuclear NMR (¹H, ¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS). For instance, ¹H NMR in DMSO-d₆ resolves aromatic protons and amide NH signals, while HRMS confirms molecular ions (e.g., [M + H]+ with <0.3 ppm error) . Elemental analysis (C, H, N) validates purity, with deviations <0.4% from theoretical values .
Q. What purity standards and analytical techniques ensure quality control for this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with ≥95% purity is standard. Analytical certificates (COA) detail batch-specific data, including melting points (e.g., 275–280°C) and spectral profiles. Storage at 2–8°C in anhydrous conditions prevents degradation .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization at position 7 be mitigated?
- Methodological Answer : Computational tools like pKa prediction (e.g., https://pka.allchemy.net ) identify acidic C–H bonds (accuracy ±2 pKa units). For example, silylformamidine selectively reacts with the most acidic hydrogen (position 7) under mild conditions (benzene, 20°C), achieving >80% regioselectivity .
Q. What strategies improve the yield of amide derivatives from ester precursors?
- Methodological Answer : Optimizing reaction time (48–96 hours) and solvent polarity (dioxane > DMF) enhances conversion. Pre-activation of amines with methylaluminoxane increases nucleophilicity, while elevated temperatures (90°C) accelerate kinetics. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) isolates products .
Q. How do structural modifications influence adenosine receptor (A2a/A1) binding affinities?
- Methodological Answer : Isomeric triazolopyridine derivatives (e.g., 5-amino- vs. 8-amino-substituted) show divergent binding. For instance, 5-amino-2-aryl derivatives exhibit higher A2a affinity (Ki < 10 nM) and >100-fold selectivity over A1. Molecular docking studies correlate substituent bulk (e.g., trifluoromethyl) with enhanced hydrophobic interactions .
Q. How to resolve contradictions in reported synthetic yields for analogous compounds?
- Methodological Answer : Systematic comparison of variables (e.g., solvent, catalyst loading) is critical. For example, ethanol/DMF mixtures improve crystallinity vs. pure DMF, reducing byproduct formation . Reproducibility requires strict control of anhydrous conditions and inert atmospheres during amide coupling .
Safety and Handling
Q. What safety protocols are essential when handling Pyrazolo[1,5-a]pyridine derivatives?
- Methodological Answer : Use fume hoods for reactions involving volatile reagents (e.g., methylaluminoxane). Waste must be segregated (halogenated vs. non-halogenated) and processed by certified disposal firms. Personal protective equipment (gloves, goggles) and adherence to GHS hazard codes (e.g., H302 for oral toxicity) are mandatory .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
